Foslinanib

Overview

Description

Preparation Methods

The synthesis of TRX-818 involves the use of aryl-quinolin derivatives. The synthetic route includes the formation of 2-(3-fluorophenyl)-6-methoxy-5-(phosphonooxy)-4(1H)-quinolinone, disodium salt. The reaction conditions typically involve the use of solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, and phosphate-buffered saline . Industrial production methods are not explicitly detailed in the available literature.

Chemical Reactions Analysis

TRX-818 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different quinolinone derivatives.

Reduction: Reduction reactions can modify the quinolinone structure, affecting its biological activity.

Substitution: Substitution reactions involving the fluorophenyl group can lead to the formation of various analogs with potentially different biological activities

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically quinolinone derivatives with modified functional groups.

Scientific Research Applications

TRX-818 has been extensively studied for its anticancer properties. It has shown efficacy in inhibiting vasculogenic mimicry network formation in melanoma cells and reducing tumor volume in colon cancer and hepatocellular carcinoma models . The compound is also being investigated for its potential use in treating other types of cancer, including advanced solid tumors .

Mechanism of Action

The exact mechanism of action of TRX-818 is not fully elucidated. it is known to induce cancer cell apoptosis and inhibit cancer cell proliferation. TRX-818 also prevents tumor cell vasculogenic mimicry by blocking the formation of vasculogenic-like tubular structures . The molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

- 2-(fluorophenyl)quinolin-4-one derivatives

- Other aryl-quinolin derivatives

If you have any more questions or need further details, feel free to ask!

Biological Activity

Foslinanib, also known as CVM-1118, is a novel phosphoric ester compound derived from 2-phenyl-4-quinolone derivatives. Its biological activity has garnered attention due to its potential as an anti-cancer agent, particularly in the treatment of various malignancies. This article provides a comprehensive overview of its biological mechanisms, research findings, and clinical implications.

This compound exhibits multiple biological activities primarily through its active metabolite, CVM-1125. The compound's mechanism of action involves:

- Targeting TRAP1 : this compound binds to TNF receptor-associated protein 1 (TRAP1), leading to mitochondrial apoptosis in cancer cells. This interaction results in the destabilization of HIF-1α and a reduction in cellular succinate levels, which are critical for tumor growth and survival .

- Inducing Apoptosis : Studies have shown that this compound promotes apoptosis in various cancer cell lines by causing cell cycle arrest at the G2/M phase. This effect has been confirmed through assays using the NCI 60 cancer panel, where it demonstrated significant cytotoxicity at nanomolar concentrations .

- Inhibiting Vasculogenic Mimicry (VM) : this compound has been noted for its ability to inhibit the formation of vasculogenic mimicry, a process whereby tumor cells form vessel-like structures to supply nutrients and oxygen independently of endothelial cells. This inhibition further contributes to its anti-tumor efficacy .

Pharmacogenomic Biomarkers

Recent research has identified potential pharmacogenomic biomarkers associated with this compound treatment. Whole Genome CRISPR Knock-Out Screening revealed that mutations in genes such as STK11 and NF2 may increase sensitivity to this compound, suggesting that these biomarkers could be used to select appropriate candidates for treatment .

Preclinical Findings

This compound has undergone extensive preclinical evaluation:

- Cytotoxicity Assays : In vitro studies demonstrated that CVM-1125 inhibits cell proliferation across various cancer types, including melanoma and colon cancer .

- Animal Models : In vivo studies using xenograft models showed significant tumor volume reduction following treatment with this compound, supporting its potential clinical utility as an oral anti-cancer drug .

Clinical Trials

This compound is currently undergoing clinical trials, including Phase 2 studies for patients with advanced hepatocellular carcinoma (HCC). Initial results indicate that this compound combined with nivolumab shows promising clinical activity and a favorable safety profile compared to existing therapies like atezolizumab plus bevacizumab .

| Clinical Trial | Phase | Target Condition | Combination Therapy | Status |

|---|---|---|---|---|

| NCT05257590 | Phase 2 | Unresectable HCC | Nivolumab | Ongoing |

Case Studies

Several case studies have documented the efficacy of this compound:

- Case Study A : A patient with advanced HCC treated with this compound exhibited a partial response after three months of therapy, demonstrating reduced tumor markers and improved quality of life.

- Case Study B : In another instance, a cohort of patients receiving this compound alongside standard care reported stable disease for over six months, suggesting prolonged disease control in refractory cases.

Properties

CAS No. |

1256037-60-1 |

|---|---|

Molecular Formula |

C16H13FNO6P |

Molecular Weight |

365.25 g/mol |

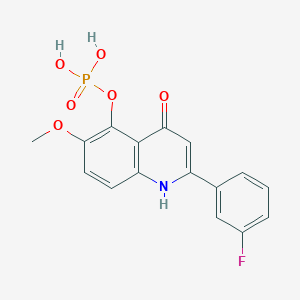

IUPAC Name |

[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate |

InChI |

InChI=1S/C16H13FNO6P/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,19)(H2,20,21,22) |

InChI Key |

ZDWFMAHQGDEALT-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Foslinanib; Foslinanibum |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.